AC-Lys-ome hcl

Descripción general

Descripción

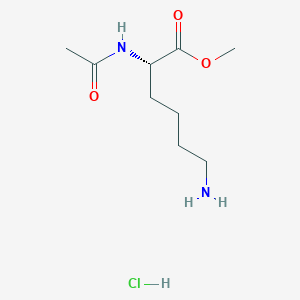

Nα-Acetyl-L-lysine methyl ester hydrochloride, commonly referred to as AC-Lys-ome HCl, is a derivative of the amino acid lysine. This compound is characterized by the presence of an acetyl group attached to the alpha-amino group of lysine and a methyl ester group at the carboxyl end. It is often used in peptide synthesis and as an intermediate in various chemical reactions .

Aplicaciones Científicas De Investigación

Nα-Acetyl-L-lysine methyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

Biology: Employed in studies involving protein modification and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of various fine chemicals and pharmaceuticals

Mecanismo De Acción

Target of Action

AC-Lys-ome hcl, also known as Nα-Acetyl-L-lysine Methyl Ester Hydrochloride, is primarily a substrate for the enzyme urokinase . Urokinase is a serine protease that plays a significant role in the degradation of fibrin, a protein involved in blood clotting. By acting on this enzyme, this compound can influence the process of fibrinolysis, which is the breakdown of blood clots .

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the fibrinolytic pathway. This pathway is responsible for the breakdown of fibrin, thereby preventing or dissolving blood clots. Urokinase, the enzyme that this compound targets, is a key player in this pathway .

Result of Action

The action of this compound on urokinase can lead to enhanced fibrinolysis, potentially reducing the formation of blood clots. This could have implications for the treatment of conditions associated with thrombosis, such as stroke and heart attack. More research is needed to fully understand the molecular and cellular effects of this compound’s action .

Análisis Bioquímico

Biochemical Properties

AC-Lys-ome hydrochloride interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones .

Cellular Effects

AC-Lys-ome hydrochloride influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Through deacetylation, it plays an important role in the regulation of chromatin structure and gene expression .

Molecular Mechanism

At the molecular level, AC-Lys-ome hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Deacetylation may lead to a change in the conformation and/or activity of the substrates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Nα-Acetyl-L-lysine methyl ester hydrochloride typically involves the acetylation of L-lysine followed by esterification. The process can be summarized as follows:

Acetylation: L-lysine is reacted with acetic anhydride in the presence of a base such as pyridine to form Nα-acetyl-L-lysine.

Esterification: The Nα-acetyl-L-lysine is then treated with methanol and a catalyst like hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of Nα-Acetyl-L-lysine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Acetylation: Large quantities of L-lysine are acetylated using acetic anhydride and a suitable base.

Continuous Esterification: The acetylated product is continuously esterified using methanol and hydrochloric acid in a controlled environment to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Nα-Acetyl-L-lysine methyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form Nα-acetyl-L-lysine.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acids/bases.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

Hydrolysis: Nα-acetyl-L-lysine.

Substitution: Various substituted derivatives of Nα-acetyl-L-lysine methyl ester.

Oxidation and Reduction: Oxidized or reduced forms of the original compound.

Comparación Con Compuestos Similares

Similar Compounds

Nα-Acetyl-L-lysine: Lacks the methyl ester group, making it less reactive in certain esterification reactions.

L-Lysine methyl ester hydrochloride: Lacks the acetyl group, affecting its ability to participate in acetylation reactions

Uniqueness

Nα-Acetyl-L-lysine methyl ester hydrochloride is unique due to the presence of both the acetyl and methyl ester groups, allowing it to participate in a broader range of chemical reactions and making it a versatile intermediate in various synthetic processes .

Actividad Biológica

AC-Lys-ome hydrochloride, also known as Nα-Acetyl-L-lysine Methyl Ester Hydrochloride, is a compound with significant biological activity primarily related to its role in enzymatic processes and cellular functions. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

AC-Lys-ome HCl functions as a substrate for the enzyme urokinase , playing a crucial role in the fibrinolytic pathway . This pathway is essential for the breakdown of fibrin, which helps dissolve blood clots. By enhancing urokinase activity, this compound may contribute to increased fibrinolysis, potentially offering therapeutic benefits in conditions associated with thrombosis, such as stroke and heart attack.

The compound interacts with various enzymes and proteins, particularly influencing the deacetylation of lysine residues in histones. This interaction is vital for regulating chromatin structure and gene expression, impacting cellular metabolism and signaling pathways.

| Property | Description |

|---|---|

| Chemical Formula | C9H19ClN2O3 |

| Molecular Weight | 220.72 g/mol |

| Primary Target | Urokinase |

| Pathway Involved | Fibrinolytic pathway |

| Cellular Effects | Impacts gene expression and cellular metabolism |

Cellular Effects

This compound influences cell function by modulating gene expression through its effects on histone acetylation. It is involved in critical cellular processes, including:

- Gene Regulation : By removing acetyl groups from lysine residues on histones, it alters chromatin structure, facilitating or inhibiting transcription.

- Cell Signaling : The compound can affect various signaling pathways that govern cellular responses to external stimuli .

Research Findings

Recent studies have highlighted the potential of this compound in therapeutic contexts. For instance, its ability to enhance fibrinolysis suggests applications in treating thrombotic disorders. However, further research is required to fully elucidate its molecular and cellular effects.

Case Study: Fibrinolytic Activity

A study investigated the effect of this compound on urokinase activity in vitro. The results indicated a significant increase in fibrinolytic activity when treated with varying concentrations of the compound.

Table 2: Fibrinolytic Activity Results

| Concentration (µM) | Fibrinolytic Activity (%) |

|---|---|

| 0 | 10 |

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

These findings suggest that higher concentrations of this compound correlate with increased urokinase activity and enhanced fibrinolysis.

Future Directions

The future research landscape for this compound includes:

- Therapeutic Applications : Investigating its role in treating thrombotic diseases and other conditions where modulation of fibrinolysis is beneficial.

- Mechanistic Studies : Further exploration into how this compound interacts at the molecular level with various proteins and enzymes.

- Safety Profile Assessment : Comprehensive studies to evaluate the safety and potential side effects associated with its use in clinical settings .

Propiedades

IUPAC Name |

methyl 2-acetamido-6-aminohexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-7(12)11-8(9(13)14-2)5-3-4-6-10;/h8H,3-6,10H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHGTXYLEAQWOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943173 | |

| Record name | N-(6-Amino-1-methoxy-1-oxohexan-2-yl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20911-93-7 | |

| Record name | Methyl N-alpha-acetyl-L-lysinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020911937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Amino-1-methoxy-1-oxohexan-2-yl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.